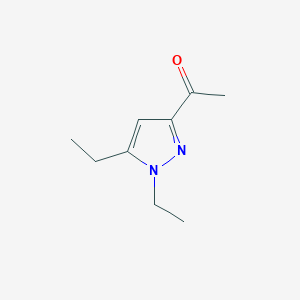
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI)
Vue d'ensemble
Description
3-Acetyl-1,5-diethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of acetyl and diethyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,5-diethylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of acetylacetone with diethylhydrazine in the presence of an acid catalyst can yield 3-Acetyl-1,5-diethylpyrazole .
Industrial Production Methods
Industrial production of 3-Acetyl-1,5-diethylpyrazole may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1,5-diethylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
3-Acetyl-1,5-diethylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1,5-diethylpyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but with methyl groups instead of acetyl and diethyl groups.
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group, making it a useful cyanoacetylating agent.
3,5-Diacetyl-2,6-dimethylpyrazole: Another derivative with acetyl groups at different positions.
Uniqueness
Its acetyl and diethyl groups provide a balance of steric and electronic effects, making it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
165743-61-3 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(1,5-diethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)10-11(8)5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
CVSVOYOSJSDAGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)C |
SMILES canonique |
CCC1=CC(=NN1CC)C(=O)C |
Synonymes |
Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













